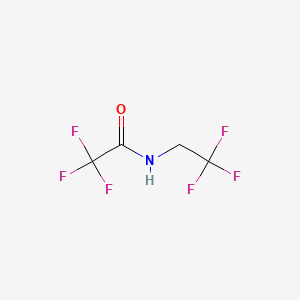

2,2,2-三氟-N-(2,2,2-三氟乙基)乙酰胺

描述

“2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide” is a chemical compound with the empirical formula C4H5F6N . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide” can be represented by the SMILES string FC(F)(F)CNCC(F)(F)F . The InChI representation is 1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2 .Physical And Chemical Properties Analysis

“2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide” is a solid substance . More specific physical and chemical properties are not available in the resources.科学研究应用

医药研究

三氟化合物常用于药物合成,因为它们能够影响分子的生物活性。 例如,它们可用于测定环境样品中的药物残留 .

化学合成

这些化合物可以作为化学合成过程中的中间体。 例如,它们可用于特定配合物催化的氢化反应 .

安全和危害

作用机制

Target of Action

It’s known that this compound is widely used as a solvent in organic synthesis , suggesting that it may interact with a variety of organic compounds.

Mode of Action

As a solvent, it likely facilitates reactions by dissolving reactants and allowing them to come into contact more efficiently .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide. For instance, it is a volatile compound that should be handled in a well-ventilated area to avoid inhalation . It should also be stored properly and kept away from sources of ignition .

生化分析

Biochemical Properties

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with Lewis bases through hydrogen bonding, which can influence the stability and reactivity of these biomolecules . The compound’s trifluoroethyl group enhances its ability to participate in biochemical reactions, making it a useful tool in the study of enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function . For instance, it may inhibit or activate certain enzymes, thereby altering metabolic flux and affecting the overall metabolic state of the cell . Additionally, its interaction with cellular membranes can impact membrane fluidity and permeability, further influencing cellular processes .

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . It has been observed that the compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health . As the dosage increases, the compound’s impact becomes more pronounced, potentially leading to toxic or adverse effects . High doses of the compound have been associated with changes in enzyme activity, metabolic disturbances, and even cellular damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoroethyl group can undergo oxidation and reduction reactions, leading to the formation of different metabolites .

Transport and Distribution

The transport and distribution of 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide is an important aspect of its biochemical function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, influencing cellular processes and overall function .

属性

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F6NO/c5-3(6,7)1-11-2(12)4(8,9)10/h1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRXBUODRQZROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193675 | |

| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-37-4 | |

| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

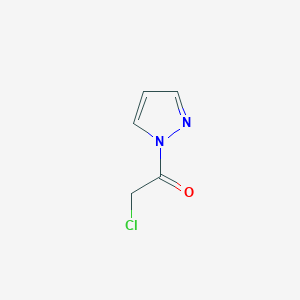

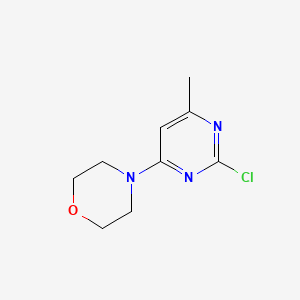

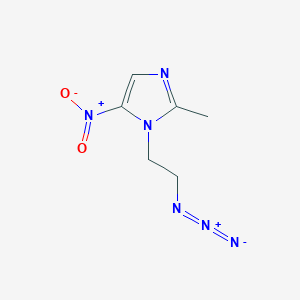

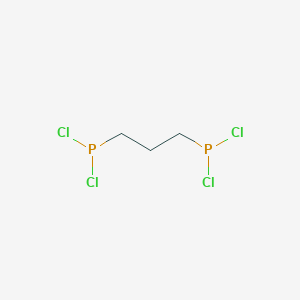

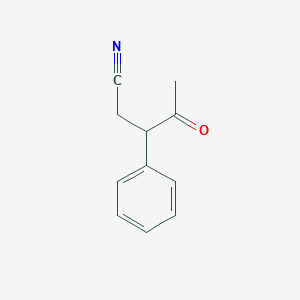

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1608360.png)

![5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/no-structure.png)

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)